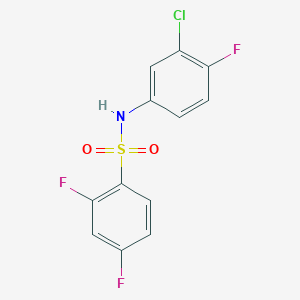
1-(methylsulfonyl)-N-(pyridin-3-yl)-1,2,3,4-tetrahydroquinoline-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(methylsulfonyl)-N-(pyridin-3-yl)-1,2,3,4-tetrahydroquinoline-6-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a tetrahydroquinoline derivative that has shown promising results in various studies, particularly in the field of cancer research.
作用機序
The mechanism of action of 1-(methylsulfonyl)-N-(pyridin-3-yl)-1,2,3,4-tetrahydroquinoline-6-carboxamide involves the inhibition of tubulin polymerization, which is essential for cell division and proliferation. This compound binds to the colchicine-binding site on tubulin, thereby disrupting microtubule formation and leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, this compound has also been shown to exhibit anti-inflammatory and anti-angiogenic effects. Studies have demonstrated that this compound inhibits the production of inflammatory cytokines and reduces the formation of new blood vessels, which are essential for tumor growth and metastasis.
実験室実験の利点と制限
One of the main advantages of using 1-(methylsulfonyl)-N-(pyridin-3-yl)-1,2,3,4-tetrahydroquinoline-6-carboxamide in lab experiments is its potent anti-cancer activity, which makes it a promising candidate for the development of new cancer therapies. However, one of the limitations of using this compound is its poor solubility in aqueous solutions, which can make it challenging to administer in vivo.
将来の方向性
Further research is needed to fully understand the potential therapeutic applications of 1-(methylsulfonyl)-N-(pyridin-3-yl)-1,2,3,4-tetrahydroquinoline-6-carboxamide. Some of the future directions for research include the development of more efficient synthesis methods, the investigation of its potential use in combination with other anti-cancer agents, and the exploration of its potential use in the treatment of other diseases such as inflammatory disorders and neurodegenerative diseases.
In conclusion, this compound is a chemical compound that has shown promising results in scientific research, particularly in the field of cancer research. Its potent anti-cancer activity, anti-inflammatory and anti-angiogenic effects make it a promising candidate for the development of new cancer therapies. Further research is needed to fully understand its potential therapeutic applications and to overcome its limitations.
合成法
The synthesis of 1-(methylsulfonyl)-N-(pyridin-3-yl)-1,2,3,4-tetrahydroquinoline-6-carboxamide involves the reaction of N-(pyridin-3-yl)tetrahydroquinoline-6-carboxamide with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the resulting product is purified using column chromatography.
科学的研究の応用
1-(methylsulfonyl)-N-(pyridin-3-yl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. Studies have shown that this compound exhibits potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer cells.
特性
分子式 |
C16H17N3O3S |
|---|---|
分子量 |
331.4 g/mol |
IUPAC名 |
1-methylsulfonyl-N-pyridin-3-yl-3,4-dihydro-2H-quinoline-6-carboxamide |
InChI |
InChI=1S/C16H17N3O3S/c1-23(21,22)19-9-3-4-12-10-13(6-7-15(12)19)16(20)18-14-5-2-8-17-11-14/h2,5-8,10-11H,3-4,9H2,1H3,(H,18,20) |
InChIキー |
HJPBPWFJYTWWRC-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)N1CCCC2=C1C=CC(=C2)C(=O)NC3=CN=CC=C3 |
正規SMILES |
CS(=O)(=O)N1CCCC2=C1C=CC(=C2)C(=O)NC3=CN=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2,4-dichloro-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B263056.png)

![N-[4-(benzyloxy)phenyl]-3-methylbenzenesulfonamide](/img/structure/B263059.png)
![2-fluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B263061.png)
![3-fluoro-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B263062.png)
![N-[4-(dimethylamino)phenyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B263064.png)

![N-[4-(dimethylamino)phenyl]-2,4-difluorobenzenesulfonamide](/img/structure/B263068.png)

![2-(2-chlorophenyl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B263075.png)
![Methyl 2-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)benzoate](/img/structure/B263077.png)